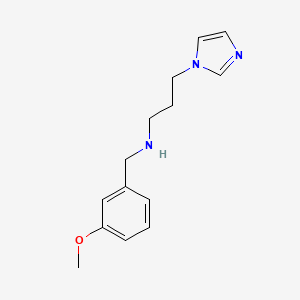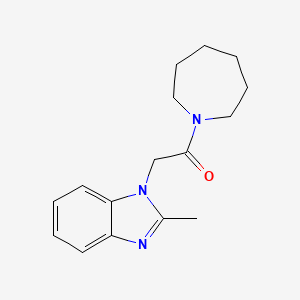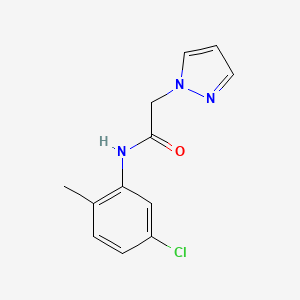
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. This compound is also known as AGN 2979 and is used for various purposes, including studying the mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves its interaction with G protein-coupled receptors. Specifically, this compound is known to interact with the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine are complex and depend on the specific receptor it interacts with. However, some general effects include the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the modulation of pain perception.
実験室実験の利点と制限
One advantage of using 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of this compound on specific physiological processes. However, one limitation is that this compound may not be suitable for all types of experiments, and researchers must carefully consider the specific applications before using it.
将来の方向性
There are many future directions for research involving 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. One direction is the study of its effects on specific neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of new compounds based on the structure of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine with improved specificity and efficacy. Additionally, researchers may explore the potential use of this compound in the development of new drugs for various medical conditions.
Conclusion
In conclusion, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. Its mechanism of action involves the modulation of neurotransmitter release, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving its use.
合成法
The synthesis of 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves a series of chemical reactions. The first step is the reaction of 3-methoxybenzylamine with 2-bromo-1-(1H-imidazol-1-yl)ethanone in the presence of a base such as potassium carbonate. This reaction produces 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. The final step involves the reduction of the imine group to form the amine.
科学的研究の応用
3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is used in scientific research for various purposes. One of the main applications is the study of the mechanism of action. This compound is known to interact with G protein-coupled receptors, which are important in many physiological processes. By studying how this compound interacts with these receptors, researchers can gain a better understanding of how these receptors function.
特性
IUPAC Name |
3-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-5-2-4-13(10-14)11-15-6-3-8-17-9-7-16-12-17/h2,4-5,7,9-10,12,15H,3,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPOMTFEIXLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)

